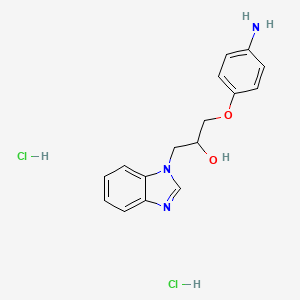![molecular formula C8H4BrN3 B1389637 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile CAS No. 1159982-14-5](/img/structure/B1389637.png)
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile
概要
説明
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is a chemical compound used as a pharmaceutical intermediate . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, involves targeting FGFRs, which is an attractive strategy for cancer therapy .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C8H5BrN2O and has a molecular weight of 225.04 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a pharmaceutical intermediate .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 222.04 . Its IUPAC name is this compound .作用機序
The mechanism of action of 4-Br-1H-PPN-3CN is not well understood. However, it is believed that it may act as an inhibitor of protein-protein interactions, as it has been shown to bind to the active site of proteins and alter their structure and function. Additionally, 4-Br-1H-PPN-3CN has been shown to interact with other molecules, such as small molecules, peptides, and transition metal complexes, and alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-1H-PPN-3CN are not well understood. However, it has been shown to interact with proteins and other molecules and alter their structure and function. Additionally, 4-Br-1H-PPN-3CN has been shown to inhibit the activity of enzymes, such as proteases, kinases, and phosphatases, as well as to alter the activity of other proteins, such as transcription factors and receptors.
実験室実験の利点と制限
The advantages of using 4-Br-1H-PPN-3CN in lab experiments include its ability to bind to proteins and other molecules and alter their structure and function, as well as its ability to inhibit the activity of enzymes and other proteins. Additionally, 4-Br-1H-PPN-3CN is relatively inexpensive and easy to synthesize. The main limitation of 4-Br-1H-PPN-3CN is that its mechanism of action is not well understood, and thus its use in laboratory experiments must be done with caution.
将来の方向性
The potential future directions for 4-Br-1H-PPN-3CN include further research into its mechanism of action, as well as its potential use in drug development and organic synthesis. Additionally, further research into its biochemical and physiological effects, as well as its potential use as a tool for studying the structure and function of proteins and other biomolecules, could be beneficial. Finally, further research into its advantages and limitations for use in laboratory experiments could help to optimize its use in such experiments.
科学的研究の応用
4-Br-1H-PPN-3CN has been studied extensively for its potential use in drug development, as a reagent for organic synthesis, and as a valuable tool for studying the structure and function of proteins and other biomolecules. It has been used as a ligand for the synthesis of a variety of compounds, including transition metal complexes, peptides, and small molecules. In addition, 4-Br-1H-PPN-3CN has been used as a reagent for the synthesis of a variety of organic compounds, including peptides, peptidomimetics, and small molecules. Finally, 4-Br-1H-PPN-3CN has been used to study the structure and function of proteins and other biomolecules, as well as to study the interactions between proteins and other molecules.
Safety and Hazards
特性
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISOZTLOLLQPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672259 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159982-14-5 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1389556.png)
![(4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone](/img/structure/B1389559.png)

![2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline](/img/structure/B1389562.png)
![N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389563.png)



![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine](/img/structure/B1389570.png)


![3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1389576.png)
![[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate](/img/structure/B1389577.png)